2,3-Dihydro-1,4-naphthoquinone

Vue d'ensemble

Description

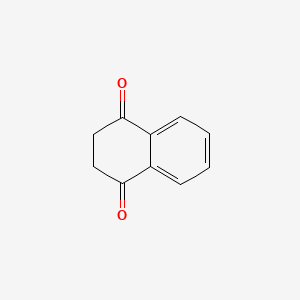

2,3-Dihydro-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family It is characterized by a naphthalene ring system with two carbonyl groups at the 1 and 4 positions and a hydrogenated 2,3-double bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1,4-naphthoquinone. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out in a high-pressure reactor to ensure efficient conversion and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 1,4-naphthoquinone.

Reduction: Tetrahydro-1,4-naphthoquinone.

Substitution: Various 2,3-disubstituted naphthoquinone derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,3-Dihydro-1,4-naphthoquinone is a derivative of naphthoquinone, characterized by its diketone structure. Its chemical formula is C₁₁H₈O₂, and it exhibits properties that make it suitable for various biological applications.

Biological Activities

The biological activities of DHNQ can be categorized into several key areas:

-

Anticancer Activity :

- DHNQ and its derivatives have shown promising anticancer effects. For instance, studies indicate that novel derivatives synthesized from DHNQ exhibit enhanced cytotoxicity against various cancer cell lines, including liver cancer cells (Hep3B) and prostate cancer cells (DU-145) .

- The mechanism of action often involves the induction of apoptosis through reactive oxygen species (ROS) generation and modulation of MAPK signaling pathways .

-

Antimicrobial Properties :

- DHNQ exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. It has been found effective against strains such as Mycobacterium tuberculosis and Candida albicans .

- The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anticancer Activity

A study focused on synthesizing novel DHNQ derivatives demonstrated their potential as anticancer agents. The derivatives were tested on Hep3B liver cancer cells, revealing significant induction of apoptosis and increased ROS levels. The study concluded that these derivatives could serve as effective treatments for liver cancer due to their enhanced cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of DHNQ were assessed against multiple bacterial strains. The results indicated that DHNQ significantly inhibited the growth of Mycobacterium tuberculosis at low concentrations, suggesting its potential use as an antibacterial agent in clinical settings .

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of DHNQ in a rat model of ischemic stroke. The findings showed that treatment with DHNQ reduced brain edema and improved cognitive function post-stroke, indicating its potential role in neuroprotection .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-naphthoquinone involves its redox properties. It can undergo reversible oxidation and reduction, making it a useful redox mediator. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and cell death. This property is exploited in its anticancer and antimicrobial activities .

Comparaison Avec Des Composés Similaires

1,4-Naphthoquinone: The parent compound, which lacks the hydrogenation at the 2,3 positions.

2-Methyl-1,4-naphthoquinone (Menadione): A synthetic derivative with a methyl group at the 2 position, known for its role as a vitamin K precursor.

2,3-Dichloro-1,4-naphthoquinone: A chlorinated derivative with enhanced electrophilic properties.

Uniqueness: 2,3-Dihydro-1,4-naphthoquinone is unique due to its hydrogenated 2,3-double bond, which imparts distinct chemical reactivity compared to its parent compound and other derivatives. This feature allows it to participate in specific reactions and makes it a valuable intermediate in organic synthesis .

Activité Biologique

2,3-Dihydro-1,4-naphthoquinone (also known as 2,3-dihydronaphthoquinone) is a derivative of naphthoquinone that exhibits a variety of biological activities. This compound has garnered attention for its potential therapeutic applications due to its multifaceted mechanisms of action, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The biological activity of this compound can be attributed to several key mechanisms:

- Redox Activity : Like other naphthoquinones, it participates in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is crucial for its anticancer effects as it can lead to apoptosis in malignant cells .

- Electrophilic Nature : The compound's electrophilicity allows it to form covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can disrupt cellular functions and contribute to its cytotoxic effects .

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in cancer progression and inflammation, including topoisomerases and proteasomes .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving squamous cancer cell lines (SCC-9 and SCC-25), this compound derivatives showed dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 50 µM .

- Mechanistic Insights : The anticancer effect is partly mediated through the induction of apoptosis. In vitro studies revealed that treatment with this compound led to increased apoptotic cell populations compared to untreated controls .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, disk diffusion assays showed substantial inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/ml .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes through ROS generation .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity:

- Cytokine Production : Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) in macrophages. The IC50 values for inhibition were reported as low as 0.04 µM .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cytotoxicity in Cancer Therapy : A study demonstrated that derivatives of this compound exhibited enhanced cytotoxicity in prostate cancer cell lines compared to standard chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction via ROS generation .

- Antimicrobial Efficacy : In clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), derivatives showed significant bacteriostatic effects with minimal inhibitory concentrations ranging from 30 to 125 µg/ml .

Propriétés

IUPAC Name |

2,3-dihydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467177 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21545-31-3 | |

| Record name | 2,3-Dihydro-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.